

Application Notes and Protocols: 4-(tert-Butylthio)phenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(tert-Butylthio)phenylboronic acid

Cat. No.: B1314939

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Introduction

4-(tert-Butylthio)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This allows for the synthesis of complex molecular architectures from readily available starting materials. The presence of the tert-butylthio group can impart desirable physicochemical properties to the final compounds, such as increased lipophilicity and metabolic stability, which are critical considerations in drug design.

This document provides detailed application notes on the use of **4-(tert-Butylthio)phenylboronic acid** in the synthesis of potent kinase inhibitors, specifically targeting Activated CDC42-associated kinase 1 (ACK1), also known as TNK2. Dysregulation of ACK1 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.

Physicochemical Properties of 4-(tert-Butylthio)phenylboronic Acid

A summary of the key physicochemical properties of **4-(tert-Butylthio)phenylboronic acid** is presented in the table below.

Property	Value	Reference
CAS Number	820972-68-7	[1]
Molecular Formula	C ₁₀ H ₁₅ BO ₂ S	[1]
Molecular Weight	210.10 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	168-170 °C	[2]
Boiling Point (Predicted)	352.7 ± 44.0 °C	[2]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[2]
pKa (Predicted)	8.53 ± 0.17	[2]

Application in the Synthesis of ACK1 Kinase Inhibitors

4-(tert-Butylthio)phenylboronic acid is a key synthetic intermediate for the preparation of a novel class of potent ACK1 inhibitors. The aberrant activation of ACK1 is a driving force in various malignancies, including prostate, breast, and lung cancers.[3][4][5] The general scheme for the synthesis of these inhibitors involves a Suzuki-Miyaura cross-coupling reaction between **4-(tert-Butylthio)phenylboronic acid** and a suitable heterocyclic halide.

Quantitative Data: In Vitro and In Vivo Activity of ACK1 Inhibitors

The following table summarizes the biological activity of a representative ACK1 inhibitor, (R)-9b, which incorporates a moiety derived from **4-(tert-Butylthio)phenylboronic acid**.

Compound	In Vitro IC ₅₀ (ACK1)	In Vivo IC ₅₀ (Human Cancer Cell Lines)	Plasma Half-life (t _{1/2})	Reference
(R)-9b	56 nM	< 2 μM	> 6 h	[3]
(S)-9b	-	-	> 6 h	[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **4-(tert-Butylthio)phenylboronic acid** with an aryl halide. This procedure is adapted from established methods for similar transformations.[6][7]

Materials:

- **4-(tert-Butylthio)phenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis

Procedure:

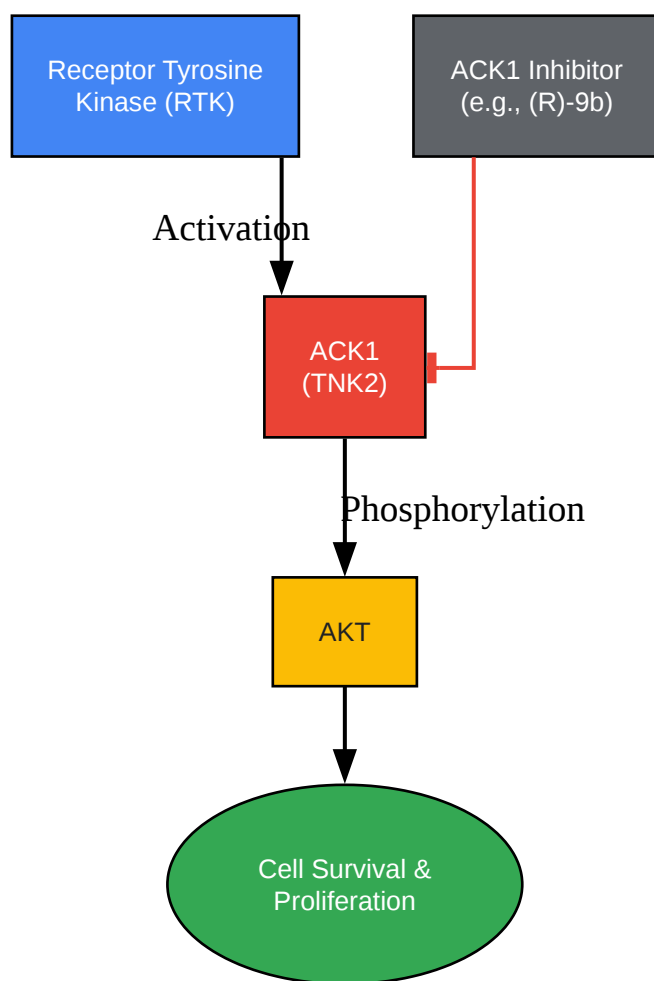
- To a dry reaction flask, add the aryl halide (1.0 equiv), **4-(tert-Butylthio)phenylboronic acid** (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the palladium catalyst (0.01-0.05 equiv) to the flask.
- Add the degassed solvent system (e.g., a mixture of toluene and water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

ACK1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ACK1. Activated receptor tyrosine kinases (RTKs) can lead to the activation of ACK1, which in turn can phosphorylate downstream targets like AKT, promoting cell survival and proliferation.

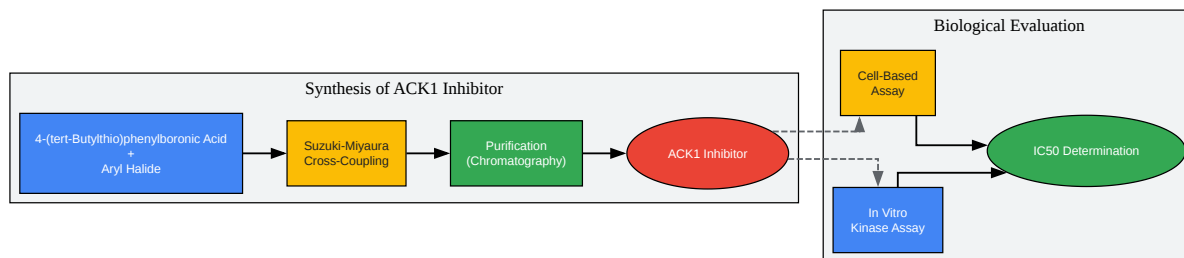


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Caption: Simplified ACK1 signaling pathway and the point of intervention by an inhibitor.

Experimental Workflow for ACK1 Inhibitor Synthesis

The diagram below outlines the key steps in the synthesis of an ACK1 inhibitor using **4-(tert-Butylthio)phenylboronic acid**.



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Caption: Workflow for the synthesis and biological evaluation of ACK1 inhibitors.

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